1-(6-(Diméthylamino)naphtalène-2-yl)éthanone

Vue d'ensemble

Description

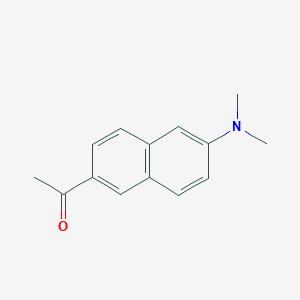

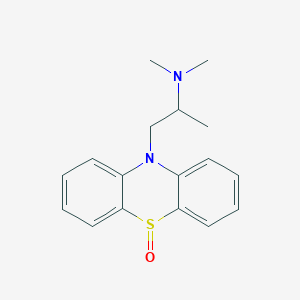

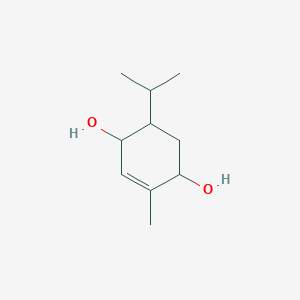

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is an organic compound with the molecular formula C14H15NO. It is also known as 2-Acetyl-6-(dimethylamino)naphthalene. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a dimethylamino group attached to the naphthalene ring. It is primarily used in scientific research due to its unique chemical properties.

Applications De Recherche Scientifique

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone has several applications in scientific research:

Chemistry: Used as a fluorescent probe due to its ability to emit light upon excitation. It is also used in the synthesis of other complex organic molecules.

Biology: Employed in the study of biological systems where fluorescence tagging is required.

Medicine: Investigated for potential therapeutic applications, particularly in drug development and diagnostic imaging.

Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.

Mécanisme D'action

Target of Action

The primary target of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone, also known as 2-Acetyl-6-(dimethylamino)naphthalene, is acetylcholinesterase , a critical regulator of neurotransmitter release .

Mode of Action

This compound acts as an enzyme inhibitor It interacts with acetylcholinesterase, inhibiting its function and thereby affecting the release of neurotransmitters

Pharmacokinetics

It’s known that the compound is a solid at room temperature . Its solubility and bioavailability may depend on the solvent used and the method of administration.

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone. For instance, its solubility and stability may vary with temperature . .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone typically involves the acetylation of 6-(dimethylamino)naphthalene. One common method includes the reaction of 6-(dimethylamino)naphthalene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.

Industrial Production Methods

While specific industrial production methods for 1-(6-(Dimethylamino)naphthalen-2-yl)ethanone are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle large quantities of reagents and products.

Analyse Des Réactions Chimiques

Types of Reactions

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, particularly at positions ortho and para to the dimethylamino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products

Oxidation: Produces naphthoquinones.

Reduction: Yields alcohol derivatives.

Substitution: Results in halogenated or nitrated derivatives of the original compound.

Comparaison Avec Des Composés Similaires

Similar Compounds

1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one: Similar in structure but with a propenone group instead of an ethanone group.

2-Acetyl-6-(dimethylamino)naphthalene: Another derivative of naphthalene with similar properties.

Uniqueness

1-(6-(Dimethylamino)naphthalen-2-yl)ethanone is unique due to its specific combination of a dimethylamino group and an acetyl group on the naphthalene ring. This combination imparts distinct fluorescent properties, making it particularly valuable in applications requiring fluorescence.

Propriétés

IUPAC Name |

1-[6-(dimethylamino)naphthalen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10(16)11-4-5-13-9-14(15(2)3)7-6-12(13)8-11/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUVQYVZTQJOEQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C=C(C=C2)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10571655 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68520-00-3 | |

| Record name | 1-[6-(Dimethylamino)naphthalen-2-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10571655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes Acedan particularly suitable for two-photon microscopy (TPM)?

A1: Acedan possesses several characteristics that make it well-suited for TPM:

- Sensitivity to Polarity: Acedan's fluorescence intensity and emission wavelength are sensitive to the polarity of its surrounding environment. This property allows researchers to design probes that exhibit a change in fluorescence upon binding to their target. []

- Two-Photon Absorption: Acedan exhibits two-photon absorption, allowing for excitation with near-infrared light. This is crucial for TPM, as it enables deeper tissue penetration and reduces photodamage compared to conventional one-photon microscopy. [, , ]

- Derivatization: Acedan can be readily modified to create probes for specific targets. By attaching different chelating groups, researchers have developed Acedan-based probes for calcium [] and zinc ions [].

Q2: How have Acedan-based probes been utilized to study biological processes?

A2: Researchers have successfully employed Acedan-based probes to visualize dynamic processes within living cells and tissues:

- Calcium Wave Imaging: Acedan-derived calcium probes (ACa1-ACa3) have been used to track calcium waves in live tissue over extended periods (up to 4000 seconds) and at depths exceeding 100 microns, demonstrating their utility for studying long-term cellular signaling events. []

- Visualizing Intracellular Zinc: Acedan, combined with the zinc chelator N,N-di-(2-picolyl)ethylenediamine (DPEN), forms probes (AZn1 and AZn2) capable of detecting intracellular free zinc ions in living cells and tissues. These probes exhibit good water solubility and photostability, crucial for live-cell imaging applications. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

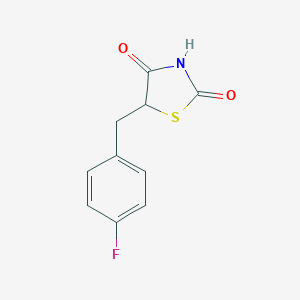

![5-[(4-Fluorophenyl)methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B23245.png)

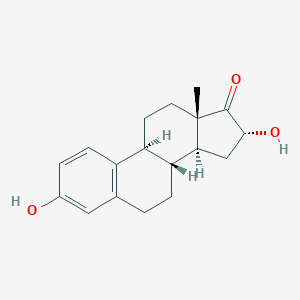

![1,2,6,7-Tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B23305.png)

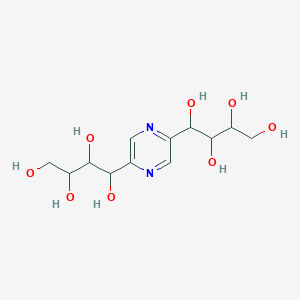

![4,5-Dibromo-6,7-dihydro-1H-indeno[5,4-b]furan-8(2H)-one](/img/structure/B23306.png)